- Enhancement of Antioxidant Activity in O/W Emulsion and Cholesterol-Reducing Capacity of Epigallocatechin by Derivatization with Representative Phytosterols, Journal of Agricultural and Food Chemistry, 2019, 67(45), 12461-12471

Cas no 970-74-1 ((-)-Epigallocatechin)

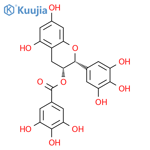

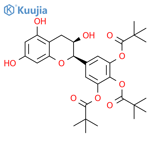

(-)-Epigallocatechin structure

Productnaam:(-)-Epigallocatechin

(-)-Epigallocatechin Chemische en fysische eigenschappen

Naam en identificatie

-

- (-)-epigallocatechin

- EGC

- (-)-epigallocatechol

- 3,3’,4’,5,5’,7-flavanhexol

- 5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-2h-1-benzopyran-(2r-cis

- antiscurvyfactorc(sub2)

- epigallocatechol

- Greenteacatechins

- l-epigallocatechin

- (-)-3,5,7,3',4',5'-HEXAHYDROXYLFLAVAN

- (-)-EGC

- (-)-Epigallocatechin, froM green tea

- (−)-Epigallocatechin

- 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-

- Epigallocatechin

- Epigallocatechin(EGC)

- EPIGALLOCATECHIN, (-)-(P)

- EPIGALLOCATECHIN, (-)-(P) PrintBack

- epi

- epi-Gallocatechin

- Galloepicatechin

- Sunphenon EGC

- Teacatechin II

- (-)-cis-3,3′,4′,5,5′,7-Hexahydroxyflavane

- (-)-cis-3,3',4',5,5',7-Hexahydroxyflavane

- (-)-cis-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol

- (2R,3R)-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol

- [ "EGC" ]

- (-)-Epigallocatechin;EGC

- Antiscurvy factor C2

- l-Epigallocatechol

- (-)-3,3',4',5,5',7-Flavanhexol

- 3,3',4',5,5',7-Flavanhexol

- Factor C2 (antiscurvy)

- 2,3-cis-epigallocatechin

- Antiscurvy factor C(sub 2)

- 7Z197MG6QL

- 1-epi-3',4',5,5',7-Pentahydroxy-3-Flavan

- (2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chrome

- (2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol (ACI)

- 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)- (ZCI)

- Epigallocatechol (8CI)

- Gallocatechol, l- (6CI)

- (-)-3,3′,4′,5,5′,7-Flavanhexol

- (-)-epi-Gallocatechin

- (2R,3R)-2-(3,4,5-Trihydroxyphenyl)-3,5,7-trihydroxychroman

- 1-epi-3′,4′,5′,5,7-Pentahydroxy-3-flavanol

- 3,3′,4′,5,5′,7-Flavanhexol

- L

- NSC 674039

- (-)EPIGALLOCATECHIN

- (-)cis-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

- HY-N0225

- (-)-Epigallocatechin/EGC

- Q51617505

- AKOS015965244

- NCI60_026204

- 124107-38-6

- CHEMBL47386

- DivK1c_006365

- KBio2_006422

- 1ST40119

- (2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol

- E1084

- Spectrum4_000950

- epigallocatechin (egc)

- NSC674039

- BCBcMAP01_000207

- SR-05000002564-1

- KBioSS_001286

- 3beta-Hydroxy-5alpha-pregnan-20-one Sulfate Pyridine Salt

- Epigallocatechin 1000 microg/mL in Acetonitrile

- A846754

- 2H-1-BENZOPYRAN-3,5,7-TRIOL, 3,4-DIHYDRO-2-(3,4,5-TRIHYDROXYPHENYL)-, (2R,3R)-

- SMP1_000114

- NSC-674039

- Spectrum5_000889

- (-)-Epigallocatechin(EGC)

- KBioGR_001540

- (2R,3R)-2-(3,4,5-trihydroxyphenyl)chroman-3,5,7-triol

- BSPBio_001636

- BDBM50187665

- (-)-Epigallocatechin, >=95% (HPLC), from green tea

- KBio3_001136

- SPBio_000885

- CS-3762

- GLXC-13576

- (-)-epigallocatechol;3,3?,4?,5,5?,7-flavanhexol;5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-2h-1-benzopyran-(2r-cis

- CHEBI:42255

- SDCCGMLS-0066479.P001

- (-) epigallocatechin

- GTPL12461

- Q3044728

- SR-05000002564

- Spectrum3_000248

- CCG-38353

- DS-5807

- (2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

- KBio1_001309

- NS00014558

- Spectrum_000806

- s3922

- 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)-

- Epigallocatechin, primary pharmaceutical reference standard

- (-)-Epigallocatechin, analytical standard

- AC-394

- C24E9F59-8F06-44E2-B2DE-FF132A8774F3

- epigallocatechin-(-)

- cis-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol

- SPECTRUM205113

- KBio2_001286

- Q-200003

- 970-74-1

- UNII-7Z197MG6QL

- 2-(3,4,5-TRIHYDROXY-PHENYL)-CHROMAN-3,5,7-TRIOL

- Epigallocatechin;EGC;L-Epigallocatechin

- CCRIS 5441

- Spectrum2_000703

- EGC, (-)-EPIGALLOCATECHIN

- SpecPlus_000269

- KBio2_003854

- DTXCID501030643

- NCGC00179131-01

- (-)-Epigallocatechin from green tea

- DTXSID40891550

- SCHEMBL19553

- LMPK12020004

- (2R,3R)-2-(3,4,5-trihydroxyphenyl)chromane-3,5,7-triol

- (-)-cis-3,3',4',5,5',7-Hexahydroxyflavan

- 2H-1-Benzopyran-3,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)-

- DB03823

- (-)-EPIGALLOCATECHIN(EGC) (CONSTITUENT OF POWDERED DECAFFEINATED GREEN TEA EXTRACT)

- XMOCLSLCDHWDHP-IUODEOHRSA-N

- NCGC00179131-02

- MFCD00075939

- (3,3',4',5,5',7-Hexahydroxyflavan)

- rel-(2R,3R)-2-(3,4,5-Trihydroxyphenyl)chromane-3,5,7-triol

- 188819-07-0

- (-)-Epigallocatechin

-

- MDL: MFCD00075939

- Inchi: 1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1

- InChI-sleutel: XMOCLSLCDHWDHP-IUODEOHRSA-N

- LACHT: O[C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=C(O)C(O)=C(O)C=1)O)O

Berekende eigenschappen

- Exacte massa: 306.07400

- Monoisotopische massa: 306.07395278 g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 6

- Aantal waterstofbondacceptatoren: 7

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 1

- Complexiteit: 380

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 2

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: 99

- Topologisch pooloppervlak: 131

- Oppervlakte lading: 0

- Moleculair gewicht: 306.27

- XLogP3: 0

Experimentele eigenschappen

- Kleur/vorm: Powder

- Dichtheid: 1.6950

- Smeltpunt: 208-210 ºC

- Kookpunt: 685.63°C/760mmHg

- Vlampunt: 368.5 °C

- Brekindex: 1.78

- Oplosbaarheid: 1.545e+004 mg/L @ 25 °C (est)

- Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.

- PSA: 130.61000

- LogboekP: 1.25170

- Specifieke rotatie: -50 º (c=0.04, EtOH)

- λ max: 278(MeOH)(lit.)

- Gevoeligheid: Sensitive to heat

- Oplosbaarheid: Not determined

(-)-Epigallocatechin Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H302-H315-H319-H335

-

Waarschuwingsverklaring:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: 24/25

- FLUKA MERK F CODES:3-10

- RTECS:KB5100000

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(-)-Epigallocatechin Douanegegevens

- HS-CODE:2932999099

- Douanegegevens:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(-)-Epigallocatechin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCB-021-20 mg |

(-)-Epigallocatechin |

970-74-1 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002393-5g |

(-)-Epigallocatechin |

970-74-1 | 98% | 5g |

¥931 | 2024-07-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0541-1000mg |

Epigallocatechin |

970-74-1 | 98% | 1000mg |

$150 | 2023-09-19 | |

| TRC | E588490-2mg |

(-)-Epigallocatechin |

970-74-1 | 2mg |

$74.00 | 2023-05-18 | ||

| TRC | E588490-5mg |

(-)-Epigallocatechin |

970-74-1 | 5mg |

$ 108.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2987-100 mg |

Epigallocatechin |

970-74-1 | 99.76% | 100MG |

¥3247.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 08108-1MG-F |

(-)-Epigallocatechin |

970-74-1 | analytical standard | 1MG |

¥1142.78 | 2022-02-23 | |

| ChemFaces | CFN97549-20mg |

(-)-Epigallocatechin(EGC) |

970-74-1 | >=98% | 20mg |

$40 | 2021-07-22 | |

| Chemenu | CM162790-10mg |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)chromane-3,5,7-triol |

970-74-1 | 98% | 10mg |

$117 | 2021-06-17 | |

| ChemScence | CS-3762-5mg |

(-)-Epigallocatechin |

970-74-1 | 98.01% | 5mg |

$96.0 | 2022-04-26 |

(-)-Epigallocatechin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Water ; 4 h, pH 4.2 - 4.7, 37.5 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Cytosine deaminase modulators for enhancement of dna transfection, United States, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Process for the preparation of polyphenol compound, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, rt

Referentie

- General synthesis of epi-series catechins and their 3-gallates: reverse polarity strategy, Organic & Biomolecular Chemistry, 2010, 8(12), 2693-2696

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid

Referentie

- Prodelphinidins from Ribes nigrum, Phytochemistry, 1992, 31(3), 971-3

Synthetic Routes 9

Reactievoorwaarden

Referentie

- Preparation method of materials having nitric oxide (NO) catalytic activity, China, , ,

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Methods of separating catechins from green tea leaves, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

Referentie

- Inhibitory effects of 3-O-acyl-(+)-catechins on epstein-barr virus activation, Chemical & Pharmaceutical Bulletin, 2003, 51(12), 1448-1450

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, rt

Referentie

- Enantioselective total syntheses of (+)-gallocatechin, (-)-epigallocatechin, and (-)-8-C-ascorbylepigallocatechin, Chemistry - An Asian Journal, 2013, 8(4), 700-704

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Novel process for synthesis of polyphenols, United States, , ,

Synthetic Routes 15

Reactievoorwaarden

Referentie

- Cytosine deaminase modulators for enhancement of DNA transfection, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, rt

Referentie

- Stereoselective preparation of flavan derivatives, Japan, , ,

Synthetic Routes 18

Reactievoorwaarden

Referentie

- Method for preparing oligomer-containing procyanidin from lychee extract, China, , ,

Synthetic Routes 19

Reactievoorwaarden

Referentie

- Aminoglycosylation can enhance the G-quadruplex binding activity of epigallocatechin, PLoS One, 2013, 8(1),

Synthetic Routes 20

Reactievoorwaarden

1.1 Solvents: Methanol , Water ; 1 d, 27 °C

Referentie

- Stereoselective oxidation at C-4 of flavans by the endophytic fungus Diaporthe sp. isolated from a tea plant, Chemical & Pharmaceutical Bulletin, 2005, 53(12), 1565-1569

(-)-Epigallocatechin Raw materials

- (-)-Epigallocatechin gallate

- 2H-1-Benzopyran-3-ol,3,4-dihydro-5,7-bis(phenylmethoxy)-2-[3,4,5-tris(phenylmethoxy)phenyl]-, (2R,3R)-

- Eriodictyol

- Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester

- Prodelphinidin B4

(-)-Epigallocatechin Preparation Products

(-)-Epigallocatechin Leveranciers

Wuhan ChemNorm Biotech Co.,Ltd.

Goudlid

(CAS:970-74-1)Epigallocatechin

Ordernummer:TB02300

Voorraadstatus:in Stock

Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized

Zuiverheid:>98%

Prijsinformatie laatst bijgewerkt:Tuesday, 21 January 2025 17:57

Prijs ($):price inquiry

(-)-Epigallocatechin Gerelateerde literatuur

-

Daneel Ferreira,Desmond Slade Nat. Prod. Rep. 2002 19 517

-

James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417

-

Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001

-

Xiao-Qiang Chen,Xian-Bo Wang,Rong-Fa Guan,Jue Tu,Zhao-Hui Gong,Na Zheng,Jie-Hong Yang,Yu-Yan Zhang,Miao-Miao Ying Food Funct. 2013 4 1521

-

Qian Wu,Shimiao Tang,Liang Zhang,Jinsong Xiao,Qing Luo,Yuanyuan Chen,Mengzhou Zhou,Nianjie Feng,Chao Wang Food Funct. 2020 11 5396

970-74-1 ((-)-Epigallocatechin) Gerelateerde producten

- 54-28-4(γ-Tocopherol)

- 225937-10-0((+)-Catechin hydrate)

- 58-95-7(a-Tocopherol Acetate)

- 17291-05-3(2H-1-Benzopyran-3,5,7-triol,2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-, (2R,3R)-)

- 18829-70-4((-)-Catechin)

- 133-04-0((-)-Asarinin)

- 7295-85-4((±)-Catechin)

- 3371-27-5((-)-Gallocatechin)

- 490-46-0((-)-Epicatechin)

- 154-23-4(Catechin)

Aanbevolen leveranciers

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:970-74-1)Epigallocatechin

Zuiverheid:≥98%

Hoeveelheid:5mg/20mg/50mg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:970-74-1)(-)-Epigallocatechin

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):496.0